REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:11][C:6]3([C:12]([OH:14])=[O:13])[CH2:7][CH:8]([CH2:10][C:4]([C:15]([OH:17])=[O:16])([CH2:5]3)[CH2:3]1)[CH2:9]2.[CH2:18](O)[CH2:19][CH2:20][CH3:21].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[OH:1][C:2]12[CH2:3][C:4]3([C:15]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:16])[CH2:10][CH:8]([CH2:7][C:6]([C:12]([O:14][CH2:9][CH2:2][CH2:3][CH3:4])=[O:13])([CH2:5]3)[CH2:11]1)[CH2:9]2.[OH:1][C:2]12[CH2:3][C:4]3([C:15]([OH:17])=[O:16])[CH2:10][CH:8]([CH2:7][C:6]([C:12]([OH:14])=[O:13])([CH2:5]3)[CH2:11]1)[CH2:9]2
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
900 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)(C2)C(=O)OCCCC)C(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |